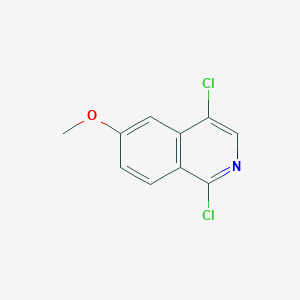![molecular formula C9H19NOSi B8669203 1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B8669203.png)
1-[tert-butyl(dimethyl)silyl]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[tert-butyl(dimethyl)silyl]azetidin-2-one is a chemical compound with the molecular formula C9H19NOSi. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a tert-butyldimethylsilyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-butyl(dimethyl)silyl]azetidin-2-one typically involves the protection of the hydroxyl group of an azetidine derivative with tert-butyldimethylsilyl chloride. One common method involves the hydrolyzation of azetidine derivatives with sodium hydroxide in ethanol, followed by protection with tert-butyldimethylsilyl chloride in dimethylformamide at 35°C for 10 hours .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process involves the use of optically active sources such as L-threonine and avoids costly separation steps, making it more economical for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-[tert-butyl(dimethyl)silyl]azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
Sodium hydroxide: Employed in the hydrolyzation step.
Dimethylformamide: Used as a solvent in the protection step.
Molecular sieves: Used in cyanosilylation reactions to promote the formation of cyanohydrins.
Major Products Formed
O-silylated beta-lactam cyanohydrins: Formed through cyanosilylation reactions.
Protected azetidine derivatives: Resulting from the substitution reactions involving tert-butyldimethylsilyl groups.
Aplicaciones Científicas De Investigación
1-[tert-butyl(dimethyl)silyl]azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including beta-lactam antibiotics.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting bacterial resistance.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-[tert-butyl(dimethyl)silyl]azetidin-2-one involves its reactivity as a protected azetidine derivative. The tert-butyldimethylsilyl group provides steric hindrance, protecting the reactive sites of the molecule and allowing for selective reactions. The compound can undergo deprotection under specific conditions, revealing the reactive azetidine core, which can then participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl cyanide: A bulkier trialkylsilylcyanide used in similar cyanosilylation reactions.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Uniqueness
1-[tert-butyl(dimethyl)silyl]azetidin-2-one is unique due to its combination of a four-membered azetidine ring and a tert-butyldimethylsilyl group, which provides both steric protection and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H19NOSi |
|---|---|
Peso molecular |
185.34 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]azetidin-2-one |
InChI |
InChI=1S/C9H19NOSi/c1-9(2,3)12(4,5)10-7-6-8(10)11/h6-7H2,1-5H3 |
Clave InChI |
NEAUCRBJWSVITF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)N1CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[2-(2,4-di-tert-amylphenoxy)butyramido]aniline](/img/structure/B8669126.png)












